molecular formula C12H26N4O5 B1228893 4'-Deoxyneamine CAS No. 54333-78-7

4'-Deoxyneamine

Cat. No. B1228893
CAS RN: 54333-78-7
M. Wt: 306.36 g/mol
InChI Key: NOBINJIDZDKGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Deoxyneamine is a natural product found in Bacteria with data available.

Scientific Research Applications

Antibiotic Modifications

One significant application of 4'-Deoxyneamine is in the field of antibiotic development. Nishiyama et al. (1978) and Suami et al. (1977) explored the chemical modification of Neamine (an aminocyclitol antibiotic), by converting the hydroxyl group into an amino group to produce antibiotic amino-deoxyneamines. Their research indicated variations in antimicrobial activities against several microorganisms (Nishiyama, Ishikawa, Yamazaki, & Suami, 1978) (Suami, Nishiyama, Ishikawa, & Katsura, 1977).

Antimicrobial Activity

Sitrin et al. (1980) worked on synthesizing aminodeoxy analogs of neamine, including 4'-amino-4'-deoxyneamine and its isomers. These compounds were less active against Gram-positive and Gram-negative bacteria compared to neamine, providing insights into structural-activity relationships in aminoglycoside antibiotics (Sitrin et al., 1980).

Intracellular Uptake and Cytotoxicity Studies

Kerr et al. (1986) researched the intracellular uptake of 4'-deoxydoxorubicin by human non-small cell lung tumor cells, comparing it with adriamycin. This study provided insights into the kinetics of drug uptake and the relationship between intracellular drug levels and cytotoxicity (Kerr, Kerr, Freshney, & Kaye, 1986).

Impact on Water Reuse and Environmental Health

Patton et al. (2017) investigated the impact of monochloramine photolysis on 1,4-dioxane removal in potable water reuse, providing new insights into the treatment of wastewater and the photochemistry of chloramines in treated wastewater (Patton, Li, Couch, Mezyk, Ishida, & Liu, 2017).

Marine Fungus-Derived Compounds and Anti-Mycobacterial Activity

Wang et al. (2013) discovered the anti-mycobacterial activity of 4-Deoxybostrycin and Nigrosporin, derived from a marine fungus. These compounds showed promising inhibition against mycobacteria, particularly Mycobacterium tuberculosis, which could pave the way for new drugs against tuberculosis (Wang, Wang, Huang, Chen, Li, Zhong, Chen, Chen, Wang, Kang, Peng, Yang, Lin, She, & Lai, 2013).

RNA Recognition and Neamine Mimetics

Ding et al. (2001) synthesized 4-heterocyclic 2-deoxystreptamine derivatives as mimetics of neamine for RNA recognition. This research holds importance for understanding the molecular interactions and potential therapeutic applications in RNA-targeted drug design (Ding, Hofstadler, Swayze, & Griffey, 2001).

properties

CAS RN

54333-78-7

Product Name

4'-Deoxyneamine

Molecular Formula

C12H26N4O5

Molecular Weight

306.36 g/mol

IUPAC Name

4,6-diamino-3-[3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol

InChI

InChI=1S/C12H26N4O5/c13-3-4-1-7(17)8(16)12(20-4)21-11-6(15)2-5(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2

InChI Key

NOBINJIDZDKGAE-UHFFFAOYSA-N

SMILES

C1C(OC(C(C1O)N)OC2C(CC(C(C2O)O)N)N)CN

Canonical SMILES

C1C(OC(C(C1O)N)OC2C(CC(C(C2O)O)N)N)CN

synonyms

seldomycin
seldomycin factor 1
seldomycin factor 2
seldomycin factor 3
seldomycin factor 5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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